molecular formula C14H10O4 B13950499 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one CAS No. 55092-48-3

1,3-Dihydroxy-4-methyl-9H-xanthen-9-one

Cat. No.: B13950499
CAS No.: 55092-48-3
M. Wt: 242.23 g/mol
InChI Key: LETPFDPOVPABGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one can be achieved through various methods. One classical approach involves the condensation of polyphenol with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Additionally, microwave heating has been employed to synthesize xanthone derivatives efficiently .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-4-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Properties

CAS No.

55092-48-3

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1,3-dihydroxy-4-methylxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-7-9(15)6-10(16)12-13(17)8-4-2-3-5-11(8)18-14(7)12/h2-6,15-16H,1H3

InChI Key

LETPFDPOVPABGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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